molecular formula C15H16N2O2 B14685033 2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one CAS No. 32957-04-3

2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one

Cat. No.: B14685033
CAS No.: 32957-04-3
M. Wt: 256.30 g/mol
InChI Key: ZPWUDIFHKJGJFY-UHFFFAOYSA-N
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Description

2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is a synthetic organic compound with a unique structure that combines an oxazoline ring with a phenyl group and a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one typically involves the reaction of 2-amino-5-phenyl-2-oxazoline with 1-ethyl-1-methyl-2-propynyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where different alkyl or aryl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1-methyl-2-propynyl acetate
  • 1-Ethyl-1-methyl-2-propynyl carbamate
  • 2-{[(1-ethyl-1-methyl-2-propynyl)oxy]carbonyl}benzoic acid

Uniqueness

2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

32957-04-3

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(3-methylpent-1-yn-3-ylimino)-5-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-4-15(3,5-2)17-14-16-13(18)12(19-14)11-9-7-6-8-10-11/h1,6-10,12H,5H2,2-3H3,(H,16,17,18)

InChI Key

ZPWUDIFHKJGJFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)N=C1NC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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